molecular formula C18H40NO6P B029696 Phytosphingosine 1-phosphate CAS No. 38597-28-3

Phytosphingosine 1-phosphate

Cat. No. B029696
CAS RN: 38597-28-3
M. Wt: 397.5 g/mol
InChI Key: AYGOSKULTISFCW-KSZLIROESA-N
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Description

Phytosphingosine 1-phosphate is a bioactive lipid with the molecular formula C18H40NO6P . It is a chemically synthesized sphingosine metabolite derived from phytosphingosine-1-phosphate (S1P) . It is present in the membrane of plants, fungi, mammalian tissues, and bacteria .


Synthesis Analysis

Phytosphingosine 1-phosphate is synthesized from sphingosine metabolites . The synthesis of sphingolipids increases acutely on heat stress and mediates cell survival at high temperature .


Molecular Structure Analysis

The molecular structure of Phytosphingosine 1-phosphate consists of 3 defined stereocentres . Its average mass is 397.487 Da and its monoisotopic mass is 397.259338 Da .


Chemical Reactions Analysis

Phytosphingosine 1-phosphate is involved in various physiological roles, including cell proliferation, differentiation, migration, immunomodulation, metabolism, and survival .


Physical And Chemical Properties Analysis

Phytosphingosine 1-phosphate has an average mass of 397.487 Da and a monoisotopic mass of 397.259338 Da . More detailed physical and chemical properties may be found in specialized databases .

Scientific Research Applications

Skin Aging and Dermal Fibroblasts

Phytosphingosine-1-phosphate (PhS1P) exhibits notable effects in skin aging and health. Kwon et al. (2017) explored its synergistic impact with epidermal growth factor (EGF) on human dermal fibroblasts, both in vitro and in vivo. They found that PhS1P enhances the activity of EGF, promoting cellular functions critical for skin health, such as proliferation, migration, and survival. Clinical trials revealed that combined treatment of PhS1P and EGF improves skin hydration, dermal density, wrinkles, and elasticity, suggesting a potent anti-aging effect (Kwon et al., 2017).

Sphingosine Metabolite and Mesenchymal Stem Cells

Lee et al. (2019) investigated O-cyclic phytosphingosine-1-phosphate (cP1P), a chemically synthesized sphingosine metabolite derived from PhS1P. Their study focused on mesenchymal stem cells (MSCs), revealing that cP1P under hypoxic conditions can suppress mitochondrial dysfunction and apoptosis in MSCs. cP1P stimulated glycolysis and promoted the therapeutic potential of MSCs through the mTOR-dependent HIF1α translation and nuclear translocation (Lee et al., 2019).

Phytosphingosine Metabolic Pathway

Kondo et al. (2014) provided insights into the metabolism of phytosphingosine. They discovered that phytosphingosine is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells. This pathway highlights the role of phytosphingosine in contributing to fatty acid diversity and lipid metabolism (Kondo et al., 2014).

Parkinson’s Disease Mouse Models

A study by Lee et al. (2022) explored the neuroprotective effects of O-cyclic phytosphingosine-1-phosphate (cPS1P) on mouse models of Parkinson’s disease. Their findings indicated that cPS1P can protect against motor dysfunctions and neuroinflammation, suggesting its potential therapeutic value in neurodegenerative diseases (Lee et al., 2022).

Arabidopsis Sphingosine Kinases

Guo et al. (2011) examined the interaction of phosphatidic acid (PA) with Arabidopsis sphingosine kinases that phosphorylate phytosphingosine to generate phytosphingosine-1-phosphate (phyto-S1P). Their findings reveal the role of PA in stimulating sphingosine kinase activity and its significance in the signaling networks of Arabidopsis (Guo et al., 2011).

Chemotactic Migration of Fibroblasts

Kim et al. (2007) investigated the effect of PhS1P on the migration of L2071 mouse fibroblasts. They found that PhS1P stimulates chemotactic migration through PTX-sensitive G-proteins, highlighting its potential role in cellular movement and proliferation processes (Kim et al., 2007).

Safety And Hazards

Phytosphingosine 1-phosphate can cause serious eye damage and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Phytosphingosine 1-phosphate has been identified as a novel factor that significantly enhances the differentiation potential of human embryonic stem cells into cardiomyocytes . It has also been found to have potential neuroprotective effects in Parkinson’s disease . Future research may focus on these areas and explore other potential therapeutic applications.

properties

IUPAC Name

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOSKULTISFCW-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959310
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytosphingosine 1-phosphate

CAS RN

383908-62-1
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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